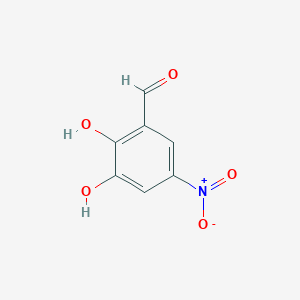
2,3-Dihydroxy-5-nitrobenzaldehyde
概要
説明
2,3-Dihydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO5. It is characterized by the presence of two hydroxyl groups and a nitro group attached to a benzaldehyde core. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dihydroxy-5-nitrobenzaldehyde typically involves the nitration of 2,3-dihydroxybenzaldehyde. One common method includes the reaction of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a reagent comprising zinc chloride, water, and hydrogen chloride . Another method involves the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde using hydrobromic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2,3-Dihydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amine derivatives.
Substitution: Ethers or esters.
科学的研究の応用
2,3-Dihydroxy-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dihydroxy-5-nitrobenzaldehyde involves its interaction with various molecular targets. For instance, it has been studied as a xanthine oxidase inhibitor, which can help in reducing uric acid levels in the body . The compound’s hydroxyl and nitro groups play a crucial role in its binding to the enzyme’s active site, thereby inhibiting its activity.
類似化合物との比較
2,3-Dihydroxybenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,4-Dihydroxy-5-nitrobenzaldehyde: Similar structure but with different positioning of hydroxyl groups, leading to variations in reactivity and applications.
2-Hydroxy-5-nitrobenzaldehyde: Contains only one hydroxyl group, affecting its chemical properties and uses.
生物活性
2,3-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 183.12 g/mol
- CAS Number : 52924-54-6
-
Xanthine Oxidase Inhibition :
- DHNB has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production. The compound exhibits a mixed-type inhibition with an IC value of approximately 3 μM, comparable to allopurinol, a standard treatment for hyperuricemia and gout .
- The inhibition mechanism involves interaction with the molybdenum center of XO, leading to reduced uric acid levels in hyperuricemic models .
- Antioxidant Activity :
- Antimicrobial Properties :
Antioxidant Activity
- Research Findings : In vitro studies indicate that DHNB can scavenge free radicals effectively. This property suggests potential applications in treating oxidative stress-related conditions.
Antimicrobial Activity
Anti-inflammatory Activity
- Mechanism : Nitrated compounds can influence cellular signaling pathways related to inflammation. DHNB's ability to modulate these pathways could position it as a candidate for anti-inflammatory therapies .
Research Findings and Case Studies
特性
IUPAC Name |
2,3-dihydroxy-5-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)2-6(10)7(4)11/h1-3,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSROOBIOOCHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













